13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 317.18 g/mol. The compound is classified under various chemical categories, including spiro compounds and diazaspiro derivatives, which are known for their unique structural properties and biological activities.
The synthesis of 13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one typically involves multi-step organic synthesis techniques. While specific synthetic routes are not detailed in the available literature, compounds of this nature often require:
Technical details regarding the exact reagents and conditions used in the synthesis are often proprietary or found in specialized chemical literature.
The molecular structure of 13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one can be represented using various structural formulas:
InChI=1S/C15H13BrN2O/c1-17-14(19)12-3-2-8-18(12)13-9-10(16)4-5-11(13)15(17)6-7-15/h2-5,8-9H,6-7H2,1H3
This notation provides a unique identifier for the compound's structure.
Property | Value |
---|---|
Molecular Formula | C15H13BrN2O |
Molecular Weight | 317.18 g/mol |
Canonical SMILES | CN1C(=O)C2=CC=CN2C3=C(C14CC4)C=CC(=C3)Br |
The compound may participate in various chemical reactions typical for brominated organic compounds and those containing nitrogen functionalities. Potential reactions include:
Specific reaction pathways would depend on the conditions and reagents used.
Property | Value |
---|---|
Appearance | Typically a solid |
Solubility | Likely soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under standard conditions |
Reactivity | Reactive towards nucleophiles |
13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one has potential applications in various fields of scientific research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4